

Core Structure of Bisacetoacetarylide Disazo Yellow Pigments: A Crystallographic Perspective

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Compound of Interest								
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This technical guide provides an in-depth analysis of the crystal structure of bisacetoacetarylide disazo yellow pigments, a commercially significant class of colorants also known as diarylide yellows. The information is tailored for researchers, scientists, and professionals in drug development and material science, focusing on the relationship between molecular structure, crystal packing, and the resulting physicochemical properties.

Molecular and Tautomeric Structure

Bisacetoacetarylide disazo pigments are synthesized through the azo coupling of a tetrazotized benzidine derivative (most commonly 3,3'-dichlorobenzidine) with two equivalents of an acetoacetanilide coupling component.[1][2] While often depicted in their diazo form, extensive crystallographic and spectroscopic studies have unequivocally demonstrated that these molecules exist exclusively in the more stable bisketohydrazone tautomeric form in the solid state.[1][3][4][5] This structural arrangement is stabilized by intramolecular hydrogen bonding.

A key feature of this tautomeric form is the presence of two hydrazone groups (-C=N-NH-) and two keto groups (C=O). This configuration plays a crucial role in the pigment's planarity and intermolecular interactions.

Caption: General bisketohydrazone structure of diarylide yellow pigments.

Crystallographic Data Summary



Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of these pigments. The vast majority of commercially important diarylide yellows are derived from 3,3'-dichlorobenzidine. Variations in the substituents on the terminal acetoacetarylide rings lead to different pigments with distinct crystal packing and properties.

The table below summarizes the crystallographic data for several key bisacetoacetarylide disazo yellow pigments.

Pig ment Nam e	C.I. Nam e	For mula	Crys tal Syst em	Spa ce Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
Pigm ent Yello w 12	P.Y. 12	C32H 26Cl2 N6O4	Tricli nic	P-1	12.6 36(2)	13.6 26(3)	21.0 56(4)	98.4 6(3)	97.4 3(3)	114. 78(3)	4
Pigm ent Yello w 13	P.Y. 13	C36H 34Cl2 N6O4	Tricli nic	P-1	8.16 3(3)	10.4 35(3)	11.2 32(4)	71.0 1(2)	83.6 2(3)	85.1 2(3)	1
Pigm ent Yello w 14	P.Y. 14	C34H 30Cl2 N6O4	Tricli nic	P-1	7.57 9(4)	10.3 84(5)	11.2 06(6)	71.3 9(4)	83.3 3(4)	85.3 4(4)	1
Pigm ent Yello w 63	P.Y. 63	C32H 24Cl4 N6O4	Tricli nic	P-1	7.50 2(2)	10.3 86(2)	10.9 53(2)	71.3 2(2)	85.1 1(2)	84.7 5(2)	1
Pigm ent Yello w 83	P.Y. 83	С36Н 32Сl4 N6О8	Mon oclini c	P21/ C	5.10 6(9)	20.6 27(3)	17.0 09(1 5)	90	98.4(3)	90	2



(Data sourced from references[1][4])

Key Structural Features and Intermolecular Interactions

- Molecular Conformation: The molecules of Pigment Yellow 12 are noted to be non-planar.[1]
 [6] In contrast, Pigment Yellows 13, 14, 63, and 83 are significantly more planar, with only slight torsional rotations.[4] This planarity, or lack thereof, influences the crystal packing and, consequently, the pigment's properties.
- Hydrogen Bonding: A consistent feature across these pigments is the presence of strong
 intramolecular hydrogen bonds, which stabilize the bisketohydrazone form.[3][4][6] However,
 a notable and critical characteristic is the general absence of intermolecular hydrogen
 bonding.[1][4][6] The stability of the crystal lattice is therefore dominated by van der Waals
 forces.
- Crystal Packing:
 - For P.Y. 13, 14, and 63, the molecules pack in inclined, interleaved stacks where the ketohydrazonoarylamide groups are arranged in an antiparallel fashion.[4]
 - P.Y. 83 exhibits a different packing arrangement involving simple inclined stacks, which is believed to contribute to its superior lightfastness and solvent resistance.[6] This distinct packing also explains its inability to form solid solutions with other diarylide pigments.
- Symmetry: Many of these pigments, including P.Y. 13, 14, 63, and 83, possess a crystallographic center of inversion (Ci symmetry), meaning that only half of the molecule is crystallographically unique.[4][6]

Experimental Protocols

The determination of these crystal structures relies on a series of precise experimental procedures.

The synthesis of diarylide yellow pigments is typically conducted via aqueous procedures.[2][7] A tetrazotized benzidine derivative is reacted with an acetoacetanilide coupling component.[1]







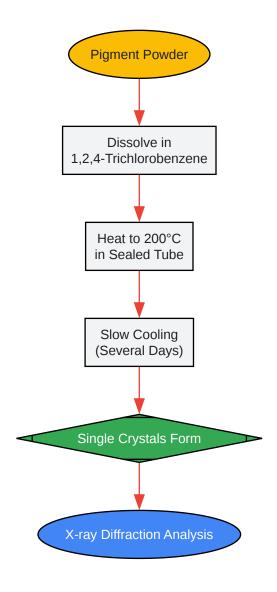
This initially yields the pigment in a weakly-crystalline or amorphous form, which requires subsequent heat treatment to achieve a more ordered crystalline state.[7][8]

For single-crystal X-ray analysis, a crucial and often challenging step is the growth of high-quality single crystals. Due to the extremely low solubility of these pigments, this is achieved under vigorous conditions.[2]

Typical Crystal Growth Protocol:

- The pigment is dissolved in a high-boiling point solvent, such as 1,2,4-trichlorobenzene, in a sealed tube.[1][2]
- The solution is heated to a high temperature (e.g., 200°C) to ensure complete dissolution.[1] [2]
- The solution is then allowed to cool very slowly over a period of several days.[1][2]
- This slow cooling process facilitates the formation of single crystals suitable for diffraction experiments.





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Caption: Workflow for single crystal growth of diarylide pigments.

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

General X-ray Data Collection and Structure Refinement:

• Data Collection: A single crystal is mounted on a diffractometer. X-ray data are collected, typically using Cu-Kα or Mo-Kα radiation, by rotating the crystal and recording the diffraction pattern at various orientations.



- Structure Solution: The collected diffraction data is used to solve the crystal structure. For novel structures, direct methods are often employed.[6]
- Structure Refinement: The initial structural model is refined using least-squares methods.

 This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]
- Powder Diffraction: For materials where single crystals cannot be grown, or for studying polymorphism, X-ray Powder Diffraction (XRPD) is a valuable tool.[7][9] The experimental powder pattern is compared to a pattern calculated from a known single-crystal structure to confirm the crystalline form.[7][8]

Conclusion

The crystal structures of bisacetoacetarylide disazo yellow pigments are well-defined, with the bisketohydrazone tautomer being the dominant form. The molecular conformation, particularly the degree of planarity, and the specific crystal packing arrangement, which is governed by van der Waals forces in the absence of intermolecular hydrogen bonds, are critical determinants of the pigment's technical performance, including color, thermal stability, and fastness properties. The detailed crystallographic data available for this class of pigments provides a solid foundation for understanding structure-property relationships and for the potential crystal engineering of new materials with enhanced performance characteristics.

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